8-Chloroquinolin-7-amine
Overview
Description
8-Chloroquinolin-7-amine is a chemical compound with the molecular formula C9H7ClN2. It is a solid substance .
Synthesis Analysis
The synthesis of this compound involves an oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow . Inert DCM is used as the chlorinating reagent . This method has good position-control, and water and air tolerance .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9 (6)8 (7)11/h1-5H,11H2
. The molecular weight of the compound is 178.62 . Chemical Reactions Analysis
The chemical reactions involving this compound include the C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane . This reaction is oxidant-free and regioselective .Physical And Chemical Properties Analysis
This compound is a solid substance . It is recommended to keep it in a dark place, sealed in dry, at 2-8C .Mechanism of Action
The mechanism of action of the differentiation-inducing quinolines, such as 8-Chloroquinolin-7-amine, has been proposed to involve strong suppression of E2F1 that inhibits growth by preventing cell cycle progression and fosters differentiation by creating a permissive environment for cell differentiation .
Safety and Hazards
The safety information for 8-Chloroquinolin-7-amine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have shown that quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Chloroquinolin-7-amine could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
8-chloroquinolin-7-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEKIWCZTVUNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N)Cl)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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